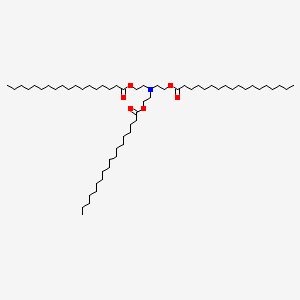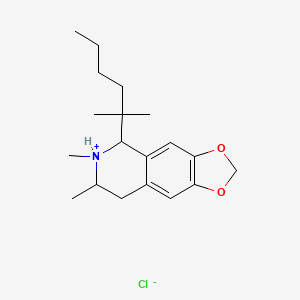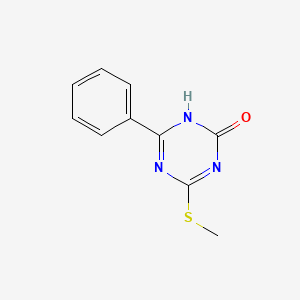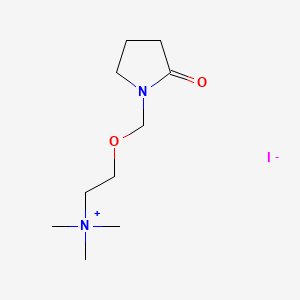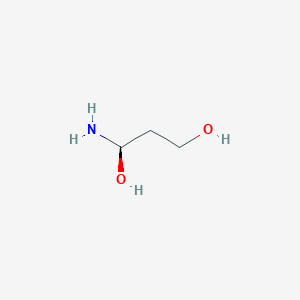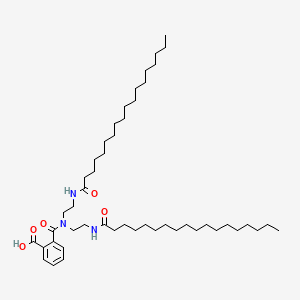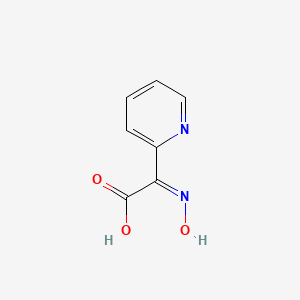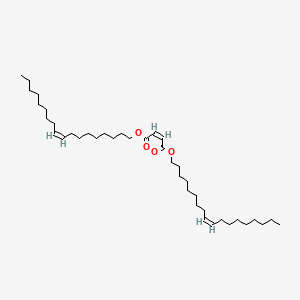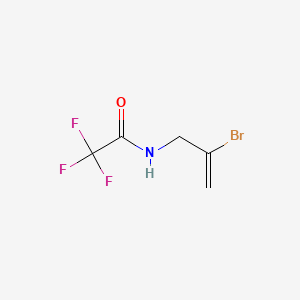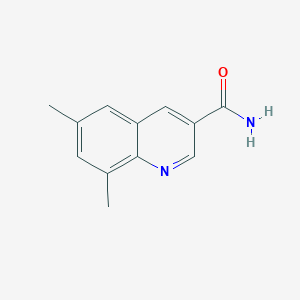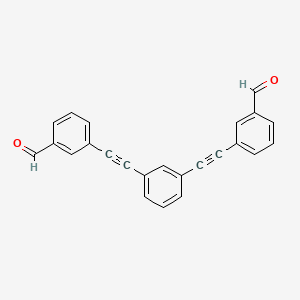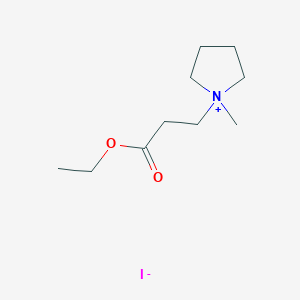
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is a chemical compound that belongs to the class of pyrrolidinium salts This compound is characterized by the presence of a pyrrolidinium ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester typically involves the reaction of 1-methylpyrrolidine with ethyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxyethyl group. The reaction conditions generally include the use of an organic solvent, such as dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the production process to reduce environmental impact.
化学反応の分析
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Pyrrolidinium salts with different halide ions.
科学的研究の応用
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane properties and influencing cellular processes.
類似化合物との比較
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can be compared with other similar compounds, such as:
1-Methylpyrrolidinium iodide: Lacks the carboxyethyl group, resulting in different chemical and biological properties.
1-(2-Carboxyethyl)pyrrolidinium iodide: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride: Contains a different halide ion, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
22041-32-3 |
|---|---|
分子式 |
C10H20INO2 |
分子量 |
313.18 g/mol |
IUPAC名 |
ethyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-3-13-10(12)6-9-11(2)7-4-5-8-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
UNCCDDBTAJIMCH-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CC[N+]1(CCCC1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
